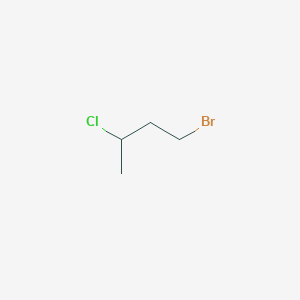
1-Bromo-3-chlorobutane
Übersicht
Beschreibung
1-Bromo-3-chlorobutane is an organic compound with the molecular formula C₄H₈BrCl. It is a halogenated alkane, specifically a butane derivative, where a bromine atom is attached to the first carbon and a chlorine atom is attached to the third carbon. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chlorobutane can be synthesized through the halogenation of butane. One common method involves the free-radical halogenation of butane using bromine and chlorine under ultraviolet light. The reaction proceeds as follows: [ \text{C}4\text{H}{10} + \text{Br}_2 + \text{Cl}_2 \rightarrow \text{C}_4\text{H}_8\text{BrCl} + 2\text{HCl} ]
Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of 1-bromobutane with chlorine gas in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete halogenation.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-3-chlorobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution Reactions: It can react with nucleophiles such as hydroxide ions, cyanide ions, and ammonia to form various substituted products.
Elimination Reactions: Under strong basic conditions, it can undergo elimination to form alkenes.
Reduction Reactions: It can be reduced to butane using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide in dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in ether.
Major Products:
Nucleophilic Substitution: 1-Hydroxy-3-chlorobutane, 1-Cyano-3-chlorobutane.
Elimination: 1-Butene, 2-Butene.
Reduction: Butane.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-chlorobutane is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed halogenation reactions.
Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Bromo-3-chlorobutane in nucleophilic substitution reactions involves the attack of a nucleophile on the carbon atom bonded to the bromine atom, leading to the displacement of the bromine ion. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile attacks from the opposite side of the leaving group, resulting in an inversion of configuration.
Vergleich Mit ähnlichen Verbindungen
- 1-Bromo-2-chlorobutane
- 1-Bromo-4-chlorobutane
- 2-Bromo-3-chlorobutane
Comparison: 1-Bromo-3-chlorobutane is unique due to the specific positioning of the bromine and chlorine atoms on the butane chain. This positioning affects its reactivity and the types of reactions it can undergo. For example, 1-Bromo-2-chlorobutane may have different reactivity patterns due to the closer proximity of the halogen atoms, leading to different steric and electronic effects.
Eigenschaften
IUPAC Name |
1-bromo-3-chlorobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(6)2-3-5/h4H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTDTJPDPPKLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCBr)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.46 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


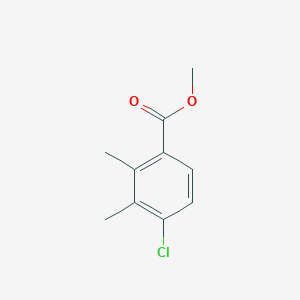
![(1S,2R,4aS,8aR)-1-[2-[(1S,2R,4aS,8aR)-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalen-1-yl]ethyl]-2,5,5,8a-tetramethyl-1,2,3,4,4a,6,7,8-octahydronaphthalene](/img/structure/B3272163.png)
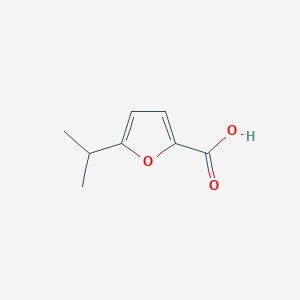
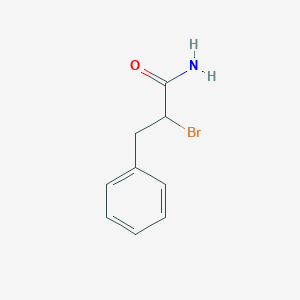
![Ethyl 2-aminobenzo[d]oxazole-5-carboxylate](/img/structure/B3272172.png)

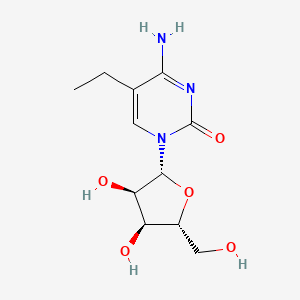
![[2-Methyl-1-(piperidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B3272200.png)
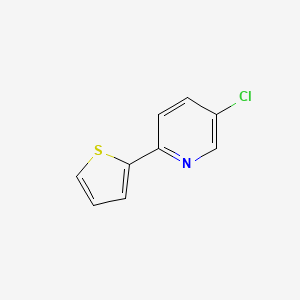
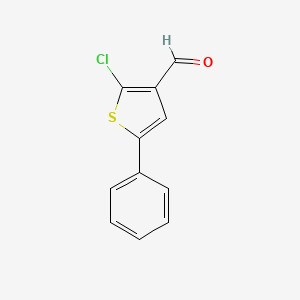
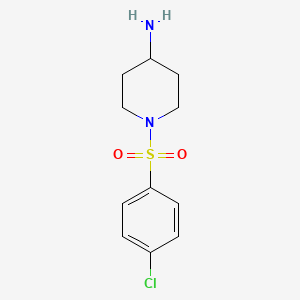
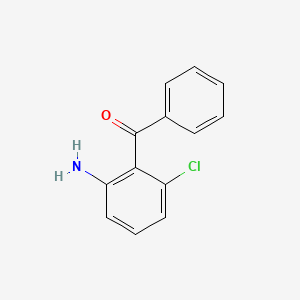

![2-({5-[(2,6-Dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid](/img/structure/B3272246.png)
